molecular formula C14H14N2O B14539564 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile CAS No. 61921-97-9

4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile

Cat. No.: B14539564
CAS No.: 61921-97-9
M. Wt: 226.27 g/mol
InChI Key: GGFJLVCFQKOCBO-UHFFFAOYSA-N
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Description

4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile typically involves the reaction of 3-formyl-2-methylindole with butanenitrile under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives . The reaction is carried out using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

Scientific Research Applications

4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to various pharmacological effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile is unique due to the presence of both formyl and nitrile groups, which enhance its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

61921-97-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(3-formyl-2-methylindol-1-yl)butanenitrile

InChI

InChI=1S/C14H14N2O/c1-11-13(10-17)12-6-2-3-7-14(12)16(11)9-5-4-8-15/h2-3,6-7,10H,4-5,9H2,1H3

InChI Key

GGFJLVCFQKOCBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCCC#N)C=O

Origin of Product

United States

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